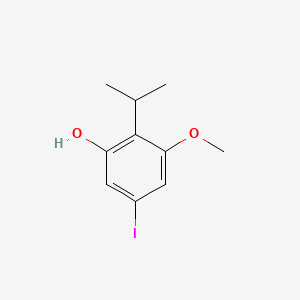

5-Iodo-2-isopropyl-3-methoxyphenol

Description

Properties

Molecular Formula |

C10H13IO2 |

|---|---|

Molecular Weight |

292.11 g/mol |

IUPAC Name |

5-iodo-3-methoxy-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H13IO2/c1-6(2)10-8(12)4-7(11)5-9(10)13-3/h4-6,12H,1-3H3 |

InChI Key |

MFNUKPKOBHVCSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)I)O |

Origin of Product |

United States |

Preparation Methods

Tosyl Protection and Iodination (Adapted from CN1313426C)

The method described in CN1313426C for 2-methoxy-5-iodophenol provides a foundational approach. For 5-iodo-2-isopropyl-3-methoxyphenol, the synthetic sequence involves:

-

Protection of 3-methoxyphenol :

-

Friedel-Crafts alkylation for isopropyl introduction :

-

Iodination with iodine monochloride :

-

Deprotection and purification :

Key Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tosyl protection | p-Tosyl chloride, Et₃N | 0–30 | 5–15 | 92 |

| Alkylation | iPrCl, AlCl₃ | 0–5 | 4 | 78 |

| Iodination | ICl, FeCl₃, glacial AcOH | 25 | 6 | 88 |

| Deprotection | KOH, EtOH/H₂O | 70 | 24 | 91 |

Oxidative Iodination with Trichloroisocyanuric Acid (CN101318881A)

An alternative method employs trichloroisocyanuric acid (TCCA) as a mild oxidant for iodination:

-

Direct iodination of 2-isopropyl-3-methoxyphenol :

-

Workup and purification :

Advantages :

Hypervalent Iodine-Mediated Oxidation (PMC6009128)

While PMC6009128 focuses on benzamide catalysts, its insights into hypervalent iodine species inform iodination kinetics:

-

Catalyst design : N-isopropyl-2-iodo-5-methoxybenzamide accelerates oxidation via pentavalent iodine intermediates.

-

Relevance : Optimizing iodine’s oxidation state may enhance regioselectivity in phenolic systems.

Challenges and Optimization Strategies

Competing Regioselectivity

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropyl-3-methoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropyl-3-methoxyphenol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on the biological activity of phenolic compounds. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its phenolic structure may also contribute to its antioxidant activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropyl-3-methoxyphenol depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.

Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-Iodo-2-isopropyl-3-methoxyphenol is compared below with analogous halogenated phenols and derivatives. Key differences in substituent placement, halogen type, and functional groups are highlighted.

5-(3-Iodothiophen-2-yl)-2-methoxyphenol

- Structure : Contains a thiophene ring fused with an iodinated aromatic system, lacking the isopropyl group.

- Synthesis : Synthesized via 5-endo-dig iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, followed by oxidation and deacylation .

- Reactivity: The thiophene ring introduces sulfur-based electronic effects, altering redox properties compared to the purely phenolic system in this compound.

5-Fluorouracil

- Structure: A fluorinated pyrimidine analogue, unrelated to phenolic systems but included here due to its halogenated therapeutic relevance.

- Biological Activity: Acts as a thymidylate synthase inhibitor, causing DNA damage in rapidly dividing cells. In contrast, this compound’s mechanism is less studied but may involve halogen-bonding interactions .

2-Isopropyl-5-chloro-3-methoxyphenol

- Halogen Substitution : Chlorine at the 5-position instead of iodine.

- Stability : Likely more stable under oxidative conditions due to chlorine’s lower susceptibility to elimination reactions.

Data Table: Comparative Properties of Halogenated Phenolic Compounds

Research Findings and Implications

- Synthetic Challenges: Unlike 5-(3-Iodothiophen-2-yl)-2-methoxyphenol, which employs iodocyclization, the synthesis of this compound may require regioselective iodination due to steric hindrance from the isopropyl group .

- Biological Potential: While 5-Fluorouracil’s efficacy is tied to thymidylate synthase inhibition, this compound’s iodine atom could facilitate interactions with proteins or nucleic acids via halogen bonding, a property underutilized in current therapeutics .

- Stability Considerations: Iodinated phenols are prone to dehalogenation under UV light, suggesting that this compound may require stabilization for pharmaceutical formulations.

Q & A

Q. How can this compound be integrated into studies on antioxidant mechanisms in oxidative stress models?

- Methodology : Evaluate radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Compare results with control antioxidants (e.g., ascorbic acid) and analyze dose-response curves. Use electron paramagnetic resonance (EPR) spectroscopy to detect stabilized radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.